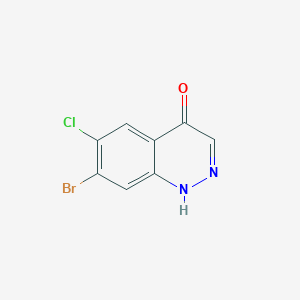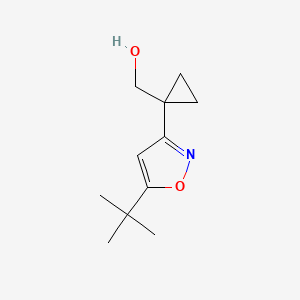
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with an isoxazole ring substituted with a tert-butyl group Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient for the preparation of 3,5-disubstituted isoxazoles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoxazole ring and the cyclopropyl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .
Aplicaciones Científicas De Investigación
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds. Its isoxazole moiety is known for its biological activities, including anticancer, antibacterial, and anti-inflammatory properties . In materials science, this compound is used in the development of novel polymers and materials with unique properties .
Mecanismo De Acción
The mechanism of action of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol include other isoxazole derivatives such as sulfamethoxazole, muscimol, and parecoxib . These compounds share the isoxazole core structure but differ in their substituents and biological activities.
Uniqueness: The uniqueness of this compound lies in its combination of the isoxazole ring with a cyclopropyl group and a methanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other isoxazole derivatives .
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
[1-(5-tert-butyl-1,2-oxazol-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-10(2,3)9-6-8(12-14-9)11(7-13)4-5-11/h6,13H,4-5,7H2,1-3H3 |
Clave InChI |
ZMHGDSCFHPLCCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NO1)C2(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



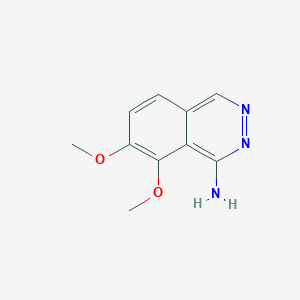
![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)
![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)


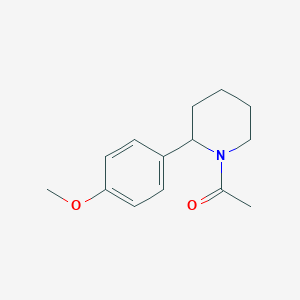
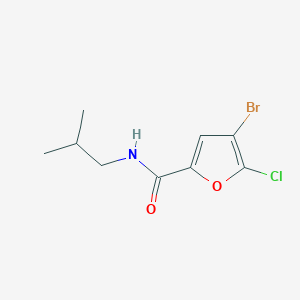
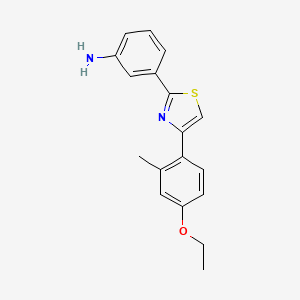

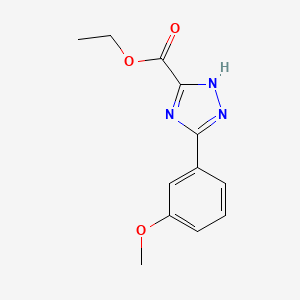
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)
